molecular formula C10H6F3NO2 B2943039 Methyl 5-cyano-2-(trifluoromethyl)benzoate CAS No. 1415089-89-2

Methyl 5-cyano-2-(trifluoromethyl)benzoate

Cat. No. B2943039
CAS RN: 1415089-89-2
M. Wt: 229.158
InChI Key: QDEQIEZOYWXKLH-UHFFFAOYSA-N
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Description

“Methyl 5-cyano-2-(trifluoromethyl)benzoate” is a chemical compound with the molecular formula C10H6F3NO2 . It contains a total of 22 bonds, including 16 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 nitrile (aromatic) .


Synthesis Analysis

The synthesis of “this compound” can be achieved from ZINC CYANIDE and 5-Chloro-2-(trifluoromethyl)benzoic acid methyl ester . More detailed synthesis methods and conditions might be found in specific chemistry literature or databases.


Molecular Structure Analysis

The molecular structure of “this compound” includes a six-membered aromatic ring, an ester group, and a nitrile group . The trifluoromethyl group (-CF3) is attached to the benzene ring, contributing to the compound’s unique properties .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . Its molecular weight is 229.16 . More detailed physical and chemical properties might be found in specific chemistry literature or databases.

Scientific Research Applications

1. Synthetic Applications

Methyl 5-cyano-2-(trifluoromethyl)benzoate and its derivatives have been widely used in synthetic chemistry. One example is the use of cyano(ethoxycarbonothioylthio)methyl benzoate as a one-carbon radical equivalent for acyl unit introduction in olefins (Bagal, de Greef, & Zard, 2006). Additionally, it has been used in the synthesis of leukotriene B4, an arachidonic acid metabolite (Hayes & Wallace, 1990).

2. Antimicrobial and Cytotoxic Properties

The compound's derivatives have shown potential in antimicrobial and cytotoxic applications. For instance, azetidine-2-one derivatives of 1H-benzimidazole, prepared using similar compounds, exhibited significant antibacterial and cytotoxic activity in vitro (Noolvi et al., 2014).

3. Material Science and Polymer Chemistry

In the field of material science and polymer chemistry, derivatives of this compound have been used for developing advanced materials. For example, hyperbranched aromatic polyamides were synthesized using related compounds, showing potential in material science applications (Yang, Jikei, & Kakimoto, 1999).

4. Development of Agrochemicals

The compound and its related chemicals have been explored in the development of novel agrochemicals. Methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, a close derivative, is recognized as a novel acaricide (Kimura & Hourai, 2005).

5. Energy Storage Applications

In energy storage, derivatives of this compound have been used to improve the performance of lithium-ion batteries. Cyclopentadithiophene-benzoic acid copolymers, derived from similar compounds, served as conductive binders for silicon nanoparticles in anode electrodes, enhancing battery capacity and stability (Wang et al., 2017).

Safety and Hazards

“Methyl 5-cyano-2-(trifluoromethyl)benzoate” should be handled with care. It may cause respiratory irritation, skin irritation, and serious eye irritation . It should be stored in a well-ventilated place and kept tightly closed . Always follow safety guidelines when handling this compound.

properties

IUPAC Name

methyl 5-cyano-2-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2/c1-16-9(15)7-4-6(5-14)2-3-8(7)10(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEQIEZOYWXKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dissolve methyl 5-chloro-2-(trifluoromethyl)benzoate (500 mg, 2.1 mmol), zinc (II) cyanide (197 mg, 1.68 mmol), zinc (55 mg, 0.84 mmol), di-palladium (II) tris(dibenzylideneacetone) (192 mg, 0.21 mmol), and diphenylphosphino ferrocene (233 mg, 0.42 mmol) in dimethylacetamide (20 mL). Heat the reaction mixture to 85° C., and stir for 12 hours. Pour the resulting mixture into water, and extract with EtOAc (2×100 mL). Dry the combined organics over sodium sulfate; filter; collect the filtrate; and concentrate the filtrate under reduced pressure. Purify the residue by silica gel chromatography eluting with 50:1 petroleum ether:EtOAc to give the title compound (320 mg, 66.5% yield) as a white solid. 1H NMR (300 MHz, CDCl3,) δ 8.09 (s, 1H), 7.90 (s, 2H), 3.80 (s, 3H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
197 mg
Type
catalyst
Reaction Step One
Name
Quantity
55 mg
Type
catalyst
Reaction Step One
Name
di-palladium (II) tris(dibenzylideneacetone)
Quantity
192 mg
Type
catalyst
Reaction Step One
Quantity
233 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
66.5%

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